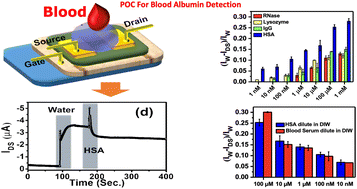Precise and rapid point-of-care quantification of albumin levels in unspiked blood using organic field-effect transistors†
Nanoscale Advances Pub Date: 2023-12-13 DOI: 10.1039/D3NA00564J
Abstract
Nanowire-based field-effect transistors (FETs) are widely used to detect biomolecules precisely. However, the fabrication of such devices involves complex integration procedures of nanowires into the device and most are not easily scalable. In this work, we report a straightforward fabrication approach that utilizes the grain boundaries of the semiconducting film of organic FETs to fabricate biosensors for the detection of human serum albumin (HSA) with an enhanced sensitivity and detection range. We used trichromophoric pentapeptide (TPyAlaDo-Leu-ArTAA-Leu-TPyAlaDo, TPP) as a receptor molecule to precisely estimate the concentration of HSA protein in human blood. Bi-layer semiconductors (pentacene and TPP) were used to fabricate the OFET, where the pentacene molecule acted as a conducting channel and TPP acted as a receptor molecule. This approach of engineering the diffusion of receptor molecules into the grain boundaries is crucial in developing OFET-based HSA protein sensors, which cover a considerable detection range from 1 pM to 1 mM in a single device. The point-of-care detection in unspiked blood samples was confirmed at 4.2 g dL−1, which is similar to 4.1 g dL−1 measured using a pathological procedure.


Recommended Literature
- [1] Bisulfate transport in hydrogels for self-healable and transparent thermoelectric harvesting films†
- [2] Charge-transfer phase transition and zero thermal expansion in caesium manganese hexacyanoferrates†
- [3] Switchable dispersivity and molecular-trapping performance of mesostructured CaCO3–thermosensitive polymer composite microspheres
- [4] Enhanced photocatalytic hydrogen peroxide production activity of imine-linked covalent organic frameworks via modification with functional groups†
- [5] Hydrogen bonded assemblies of a cyclic trimeric hydroxy gallium(III) derivative: [{Me2Ga(µ-OH)}3·3H2O]2·18-crown-6
- [6] Dispersive micro-solid phase extraction based on Fe3O4@SiO2@Ti-MOF as a magnetic nanocomposite sorbent for the trace analysis of caffeic acid in the medical extracts of plants and water samples prior to HPLC-UV analysis†
- [7] 65. The unsaturation and tautomeric mobility of heterocyclic compounds. Part XI. α- and β-Naphthoxazole and 5-bromobenzoxazole derivatives. The ultra-violet absorption spectra of some tautomeric selenazoles
- [8] Fragmentation of KrN+ clusters after electron impact ionization. Short-time dynamics simulations and approximate multi-scale treatment†
- [9] Tandem imine generation/N-cyclization/C-alkylation sequence to access N-functionalized indoles featuring an aza-quaternary carbon†
- [10] Layer reduction method for fabricating Pd-coated Ni foams as high-performance ethanol electrode for anion-exchange membrane fuel cells†

Journal Name:Nanoscale Advances
Research Products
-
CAS no.: 170230-88-3
-
CAS no.: 113305-56-9
-
CAS no.: 17049-50-2
-
CAS no.: 10162-82-0









